

physical and chemical properties of Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutylsulfamoyl Chloride*

Cat. No.: *B1321835*

[Get Quote](#)

An In-depth Technical Guide to Isobutylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **isobutylsulfamoyl chloride**, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

Isobutylsulfamoyl chloride, with the CAS number 26118-68-3, is a reactive chemical compound used in a variety of synthetic applications. While detailed experimental data for some of its physical properties are not widely published, the available information and data for structurally related compounds provide a solid foundation for its handling and use in a laboratory setting.

Table 1: Physical and Chemical Properties of **Isobutylsulfamoyl Chloride**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₀ ClNO ₂ S	[1] [2]
Molecular Weight	171.64 g/mol	[1]
Appearance	Liquid	[1]
Purity	Typically ≥95% - 98%	[1] [3]
CAS Number	26118-68-3	[1] [2] [3] [4]

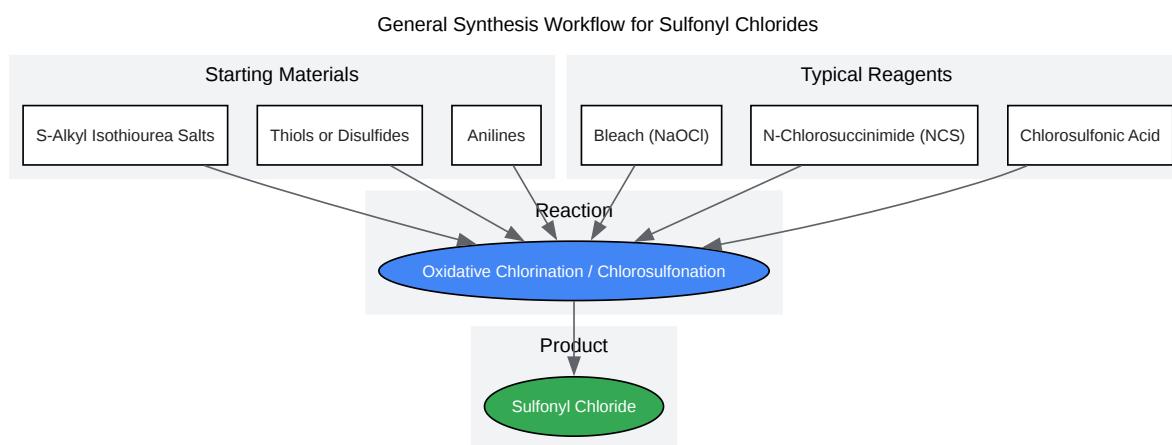
Note: Specific values for density, melting point, and boiling point for **isobutylsulfamoyl chloride** are not readily available in the searched literature. However, related compounds such as isobutyryl chloride have a reported density of approximately 1.017 g/cm³ at 25°C, a melting point of -90°C, and a boiling point of 91-93°C, which may serve as a rough estimation.[\[5\]](#)

Reactivity and Stability

Isobutylsulfamoyl chloride is a member of the sulfamoyl chloride class of compounds and shares their characteristic reactivity. The presence of the sulfonyl chloride functional group makes the molecule highly susceptible to nucleophilic attack.

Key reactivity and stability information includes:

- **Moisture Sensitivity:** Like other sulfonyl chlorides, **isobutylsulfamoyl chloride** is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.
- **Reactivity with Nucleophiles:** The electrophilic sulfur atom is the primary site of reaction. It reacts readily with a wide range of nucleophiles, including alcohols, phenols, and amines, to form sulfonates and sulfonamides, respectively. This reactivity is central to its utility in organic synthesis.
- **Thermal Stability:** While specific data is unavailable, sulfonyl chlorides are generally stable at room temperature but can decompose at elevated temperatures.

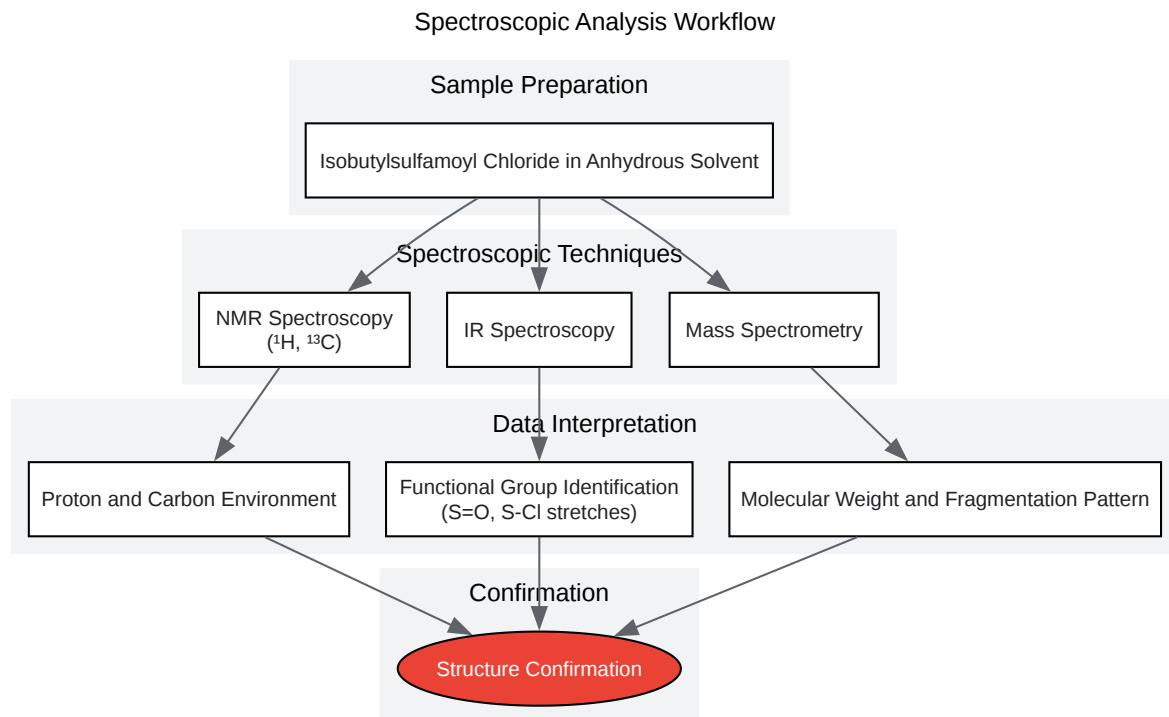

- Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **isobutylsulfamoyl chloride** was not found in the public domain literature, general methods for the preparation of sulfonyl chlorides can be adapted. One common approach involves the oxidative chlorination of corresponding sulfur-containing starting materials.

General Synthesis Workflow for Sulfonyl Chlorides

This diagram illustrates a generalized workflow for the synthesis of sulfonyl chlorides from various precursors.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for sulfonyl chloride synthesis.

Spectroscopic Analysis Workflow

For the characterization of **isobutylsulfamoyl chloride**, a combination of spectroscopic techniques is essential.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

Safety and Handling

Due to its reactive and potentially corrosive nature, **isobutylsulfamoyl chloride** must be handled with appropriate safety precautions.

Table 2: General Safety and Handling Recommendations

Precaution	Details
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Handling	Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere to prevent reaction with moisture.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
Spill and Disposal	In case of a spill, absorb with an inert, dry material and place in a suitable container for chemical waste. Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

Isobutylsulfamoyl chloride is a valuable building block in medicinal chemistry and agrochemical research. The isobutylsulfamoyl group can be incorporated into molecules to modify their physicochemical properties, such as solubility and lipophilicity, and to introduce a hydrogen bond donor/acceptor moiety. This can lead to enhanced biological activity and improved pharmacokinetic profiles.

The general reactivity of sulfamoyl chlorides allows for their use in the synthesis of a diverse range of sulfonamide-containing compounds, which are present in numerous approved drugs, including diuretics, anticonvulsants, and antibiotics.

Conclusion

Isobutylsulfamoyl chloride is a reactive chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its physical and chemical properties, along with

strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. While some specific physical data points remain to be definitively published, the information provided in this guide, based on available data and knowledge of related compounds, serves as a valuable resource for researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Isobutylsulfamoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321835#physical-and-chemical-properties-of-isobutylsulfamoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com